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Cat. No.: B1436095 Get Quote

Introduction

Rucaparib camsylate (trade name Rubraca®) is a potent, orally available small-molecule

inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, specifically targeting

PARP-1, PARP-2, and PARP-3.[1][2][3] These enzymes are critical components of the cellular

DNA damage response network. Rucaparib's mechanism of action leverages the concept of

synthetic lethality in tumors with deficiencies in homologous recombination (HR) repair

pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[1][3] This guide

provides a comprehensive overview of the discovery, mechanism of action, preclinical and

clinical development, and regulatory journey of rucaparib camsylate.

Discovery and Medicinal Chemistry
The journey of rucaparib began with foundational research into PARP inhibitors. The

development program that directly led to rucaparib was initiated in October 1990 at Newcastle

University.[4][5] The first "hit" compound, NU1025, was synthesized accidentally through a

molecular rearrangement during a planned synthesis.[4][5] This early work laid the groundwork

for future development.

Rucaparib, formerly known as AG-014699 and PF-01367338, was discovered through a

collaboration between scientists at the Northern Institute of Cancer Research and Medical

School of Newcastle University and Agouron Pharmaceuticals.[2][6][7] Following a series of

corporate acquisitions (Agouron by Warner-Lambert, then by Pfizer), Pfizer conducted early
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clinical development before out-licensing the compound to Clovis Oncology, which continued its

development and brought it to market.[7][8]

Chemical Structure and Synthesis

The chemical name for rucaparib is 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-

tetrahydro-6H-azepino[5,4,3-cd]indol-6-one.[2] It is formulated as a camsylate salt for oral

administration.[2][9] The chemical formula of rucaparib camsylate is C₁₉H₁₈FN₃O·C₁₀H₁₆O₄S.

[2][9]

The medicinal chemistry route, outlined in a 2002 patent, involves a seven-step linear

synthesis with a key step being a Suzuki cross-coupling to introduce the side chain.[7] An

alternative route based on a Bartoli–Dodd indole synthesis has also been described.[7] The

final drug product is an anhydrous (S)-camphorsulfonic acid salt (camsylate salt), with Form A

being the most stable polymorph.[7]

Mechanism of Action: PARP Inhibition and Synthetic
Lethality
Rucaparib exerts its cytotoxic effects primarily through the inhibition of PARP enzymes, which

play a central role in the repair of DNA single-strand breaks (SSBs) via the base excision repair

(BER) pathway.[1][10][11]

Molecular Mechanism

PARP Trapping: Rucaparib binds to the active site of PARP-1, PARP-2, and PARP-3,

mimicking the nicotinamide moiety of NAD+.[1][11] This inhibition prevents the synthesis and

addition of poly(ADP-ribose) (PAR) chains to target proteins, which is a crucial step for

recruiting other DNA repair factors to the site of damage.[11] More importantly, this action

"traps" the PARP enzyme on the DNA at the site of the break, forming a toxic PARP-DNA

complex.[1]

Generation of Double-Strand Breaks: These trapped complexes stall replication forks during

DNA synthesis, leading to their collapse and the formation of more lethal DNA double-strand

breaks (DSBs).[1][12]
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Synthetic Lethality: In healthy cells, these DSBs are efficiently repaired by the high-fidelity

homologous recombination (HR) pathway.[12] However, cancer cells with mutations in HR

genes like BRCA1 and BRCA2 are deficient in this repair mechanism.[1][12] The

combination of HR deficiency (a non-lethal defect) and PARP inhibition (which is also non-

lethal to normal cells) results in the accumulation of unrepaired DSBs, leading to genomic

instability and ultimately, cancer cell death—a phenomenon known as synthetic lethality.[1][2]
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Caption: Rucaparib's synthetic lethality mechanism in HR-deficient cells.
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Preclinical Development
Preclinical studies demonstrated rucaparib's potent PARP inhibition and its selective activity

against cancer cells with HR deficiencies.

In Vitro Studies In cell-free assays, rucaparib showed high binding affinity for PARP-1 and

PARP-2.[11] Cytotoxicity assessments in various human cancer cell lines confirmed that cells

with mutated or epigenetically silenced BRCA1 or BRCA2 were particularly sensitive to

rucaparib.[2][11] For example, one study showed rucaparib was 155-fold more potent in a

BRCA1-deficient murine ovarian cell line (IC₅₀ = 84 nM) compared to its BRCA1 wild-type

counterpart (IC₅₀ = 13 µM).[13] Treatment with rucaparib led to a significant increase in DNA

damage, as measured by the formation of γ-H2AX foci, particularly in BRCA2-mutant ovarian

cancer cells.[14][15]

Parameter Value Cell Line/Condition Reference

PARP1 IC₅₀ 0.8 nM Cell-free assay [11]

PARP2 IC₅₀ 0.5 nM Cell-free assay [11]

PARP3 IC₅₀ 28 nM Cell-free assay [11]

Cell Viability IC₅₀ 84 nM BrKras (BRCA1-/-) [13]

Cell Viability IC₅₀ 13 µM C2Km (BRCA1+/+) [13]

DNA Damage (γ-

H2AX)
27.6-fold increase

PEO1 (BRCA2

mutant)
[15]

In Vivo Studies In mouse xenograft models, rucaparib demonstrated anti-tumor activity and

was shown to accumulate and be retained in tumors, inhibiting PARP enzymes for up to seven

days.[1] It also showed the ability to sensitize cancer cells to chemotherapy and radiation.[1][2]

Studies in syngeneic BRCA1-mutant ovarian cancer models showed that rucaparib

monotherapy led to significant tumor growth inhibition and increased survival.[13] Furthermore,

combining rucaparib with immune checkpoint inhibitors (anti-PD-1/PD-L1) resulted in even

greater efficacy and 100% cures in the preclinical model.[13]

Experimental Protocols: γ-H2AX Immunofluorescence Assay A key experiment to quantify

rucaparib-induced DNA damage is the γ-H2AX immunofluorescence assay.
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Cell Culture and Treatment: Cancer cell lines (e.g., PEO1, SKOV3) are cultured on

coverslips and treated with a specified concentration of rucaparib (e.g., 10 µM) or a vehicle

control for various time points (e.g., 1, 24, 72 hours).[15]

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by

permeabilization with a detergent like 0.1% Triton X-100 to allow antibody access to the

nucleus.

Blocking: Non-specific antibody binding is blocked using a solution like 5% bovine serum

albumin (BSA) in phosphate-buffered saline (PBS).

Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated

H2AX (γ-H2AX). This is followed by incubation with a secondary antibody conjugated to a

fluorescent dye (e.g., Alexa Fluor 488).

Staining and Mounting: The cell nuclei are counterstained with DAPI (4',6-diamidino-2-

phenylindole). The coverslips are then mounted onto microscope slides.

Imaging and Quantification: Images are captured using a fluorescence microscope. The

number of distinct fluorescent foci (representing γ-H2AX) per nucleus is counted using

automated image analysis software. An increase in the number of foci per cell indicates a

higher level of DNA double-strand breaks.[15]

Clinical Development
Rucaparib has been evaluated in numerous clinical trials across different cancer types,

primarily focusing on ovarian and prostate cancers with HR deficiencies.
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Caption: Streamlined clinical development pathway for rucaparib.

Ovarian Cancer Rucaparib has been extensively studied as both a treatment and a

maintenance therapy for recurrent ovarian cancer.

ARIEL2 (Phase II): This trial enrolled patients with platinum-sensitive, relapsed high-grade

ovarian carcinoma.[10] It was pivotal in establishing the efficacy of rucaparib in patients with
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BRCA mutations and in identifying a biomarker for HRD (genomic loss of heterozygosity, or

LOH).[2][10]

ARIEL3 (Phase III): This randomized, placebo-controlled trial evaluated rucaparib as a

maintenance therapy for patients with recurrent, platinum-sensitive ovarian cancer who had

responded to chemotherapy.[3][6][16] Rucaparib significantly improved progression-free

survival (PFS) across all patient subgroups compared to placebo.[3]

ATHENA-MONO (Phase III): This study assessed rucaparib as a first-line maintenance

treatment for newly diagnosed advanced ovarian cancer.[16][17] It demonstrated a

significant PFS benefit for rucaparib versus placebo in the overall population, as well as in

both HRD-positive and HRD-negative subgroups.[16][17]

Trial
(Indication)

Patient
Group

Rucaparib
Median PFS

Placebo
Median PFS

Hazard
Ratio (HR)

Reference

ARIEL3

(Maintenance

)

BRCA-mutant 16.6 months 5.4 months 0.23 [3]

HRD

population
13.6 months 5.4 months 0.32 [3]

Intent-to-

Treat
10.8 months 5.4 months 0.36 [3]

ATHENA-

MONO (1st-

Line Maint.)

HRD

population
28.7 months 11.3 months 0.47 [16][17]

Intent-to-

Treat
20.2 months 9.2 months 0.52 [16][17]

Prostate Cancer The efficacy of rucaparib has also been established in metastatic castration-

resistant prostate cancer (mCRPC), particularly in patients with BRCA mutations.

TRITON2 (Phase II): This single-arm trial enrolled men with mCRPC and mutations in HRR

genes who had progressed after androgen receptor-directed therapy and taxane-based
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chemotherapy.[9][18][19] The study demonstrated significant clinical activity, leading to

accelerated FDA approval.[18][19]

TRITON3 (Phase III): This trial compared rucaparib to physician's choice of therapy

(docetaxel, abiraterone, or enzalutamide) in mCRPC patients with BRCA or ATM mutations.

[20] Rucaparib showed a significant improvement in radiographic PFS compared to the

control arm in men with BRCA mutations.[20]

Trial
(Indication)

Patient Group
Objective
Response
Rate (ORR)

Key Finding Reference

TRITON2

(Treatment)

mCRPC with

BRCA mutation

(measurable

disease)

44%

Led to

accelerated

approval

[9][19]

TRITON3

(Treatment)

mCRPC with

BRCA mutation

Not the primary

endpoint

Significantly

longer time to

cancer

progression vs.

standard

treatment

[20]

Regulatory History
Rucaparib's clinical success translated into several key regulatory approvals.

December 19, 2016: The U.S. FDA granted accelerated approval for rucaparib as a

monotherapy for the treatment of patients with deleterious BRCA mutation (germline and/or

somatic) associated advanced ovarian cancer who have been treated with two or more

chemotherapies.[21][22][23] Concurrently, the FDA approved the FoundationFocus

CDxBRCA test as the first next-generation sequencing-based companion diagnostic.[22][23]

May 23, 2018: The European Commission approved rucaparib for a similar ovarian cancer

indication.[1]
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April 6, 2018: The FDA granted regular approval for rucaparib as a maintenance treatment

for recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients who

are in a complete or partial response to platinum-based chemotherapy.[21]

May 15, 2020: The U.S. FDA granted accelerated approval for rucaparib for the treatment of

adult patients with a deleterious BRCA mutation (germline and/or somatic)-associated

metastatic castration-resistant prostate cancer (mCRPC) who have been treated with

androgen receptor-directed therapy and a taxane.[18][19]

Mechanisms of Resistance
As with many targeted therapies, both de novo and acquired resistance to rucaparib can occur.

Understanding these mechanisms is critical for optimizing treatment.

Restoration of HR Function: The most common resistance mechanism involves the

restoration of HR repair capability. This can occur through secondary or "reversion"

mutations in BRCA1/2 or other HR genes (like RAD51C/D) that restore the protein's open

reading frame and function.[24][25]

Drug Efflux Pumps: Increased expression of drug efflux transporters, such as the P-

glycoprotein (P-gp) pump encoded by ABCB1 genes, can reduce the intracellular

concentration of rucaparib, thereby diminishing its efficacy.[26]

Replication Fork Stabilization: Some cancer cells develop resistance by stabilizing stalled

replication forks, preventing their collapse into the DSBs that are lethal in HR-deficient cells.

[24][25]

Loss of PARP1 Expression: Although less common, the silencing or loss of the SLFN11

protein can confer resistance to PARP inhibitors, including rucaparib.[24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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